molecular formula C7H3BrClNO B2628486 3-Bromo-5-chlorofuro[3,2-b]pyridine CAS No. 220939-68-4

3-Bromo-5-chlorofuro[3,2-b]pyridine

Numéro de catalogue: B2628486
Numéro CAS: 220939-68-4
Poids moléculaire: 232.46
Clé InChI: GCGRPUSQCXUZHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context of Furopyridine Derivatives in Heterocyclic Chemistry

Furopyridines represent a critical class of fused heterocyclic compounds that combine the electronic properties of a π-deficient pyridine ring with a π-excessive furan moiety. The systematic exploration of furopyridine derivatives began in the late 20th century, driven by their structural resemblance to quinoline and isoquinoline frameworks, which are well-established scaffolds in medicinal and materials chemistry. Early synthetic efforts focused on accessing diverse isomers, including furo[2,3-b]pyridine, furo[3,2-b]pyridine, and furo[3,2-c]pyridine, through annulation strategies involving acetylenic intermediates or cyclization of functionalized pyridine precursors.

The medicinal relevance of furopyridines emerged in the 1970s when researchers identified thienopyridine and furopyridine derivatives as inhibitors of adenosine diphosphate (ADP)-induced platelet aggregation, paving the way for anti-inflammatory and antithrombotic applications. Subsequent decades saw expanded interest in their bioactivity profiles, particularly in oncology. For example, furo[3,2-b]pyridine derivatives substituted with thienyl or glycosyl groups demonstrated selective inhibition of cyclin-dependent kinase 2 (CDK2) and cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7. These findings underscored the versatility of the furopyridine core in drug discovery.

Structural Significance of Halogen-Substituted Furo[3,2-b]pyridines

Halogenation at specific positions of the furo[3,2-b]pyridine framework profoundly influences its electronic, steric, and reactivity profiles. The introduction of bromine and chlorine atoms at the 3- and 5-positions, respectively, creates a sterically congested environment while enhancing electrophilic character at adjacent carbon centers. This dual halogenation strategy is exemplified in 3-bromo-5-chlorofuro[3,2-b]pyridine, where the bromine atom facilitates nucleophilic substitution reactions, and the chlorine substituent modulates ring electron density.

The structural impact of halogenation is evident in synthetic applications. For instance, brominated furopyridines serve as precursors for cross-coupling reactions, enabling the construction of polyheterocyclic systems through Suzuki-Miyaura or Buchwald-Hartwig couplings. Chlorine substituents, meanwhile, enhance stability against oxidative degradation, making these derivatives suitable for prolonged reaction sequences. Computational studies suggest that the electron-withdrawing effects of halogens reduce the highest occupied molecular orbital (HOMO) energy of the fused ring system, thereby increasing its susceptibility to electrophilic attack at the furan oxygen.

Table 1: Structural and Physicochemical Properties of this compound

Property Value/Description
IUPAC Name This compound
Molecular Formula C₇H₃BrClNO
Molecular Weight 248.47 g/mol
Key Substituents Bromine (C3), Chlorine (C5)
Fused Ring System Furo[3,2-b]pyridine
Electrophilic Sites C2 (furan), C6 (pyridine)
Synthetic Utility Cross-coupling, heterocyclization precursors

Propriétés

IUPAC Name

3-bromo-5-chlorofuro[3,2-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-4-3-11-5-1-2-6(9)10-7(4)5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGRPUSQCXUZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chlorofuro[3,2-b]pyridine typically involves the bromination and chlorination of furo[3,2-b]pyridine. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution at the desired positions . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings to obtain high-purity compounds .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-5-chlorofuro[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated derivative, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

3-Bromo-5-chlorofuro[3,2-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-Bromo-5-chlorofuro[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

3-Bromo-5-chlorothieno[3,2-b]pyridine
  • CAS : 912332-40-2 | Formula : C₇H₃BrClNS | MW : 248.53 g/mol
  • Key Differences: Replaces the furan oxygen with sulfur (thieno group), altering electronic properties. Sulfur’s larger atomic radius and polarizability enhance π-conjugation, making it favorable for optoelectronic materials .
  • Applications: Used in organic semiconductors and donor-acceptor copolymers, similar to dithieno[3,2-b]pyridine derivatives in polymer chemistry .
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
  • CAS : 1190309-71-7 | Formula : C₇H₄BrFN₂ | MW : 227.02 g/mol
  • Key Differences : Features a pyrrolopyridine core (nitrogen-rich) with fluorine at C-3. The pyrrole ring increases basicity, while fluorine enhances metabolic stability in drug candidates .
  • Applications : Common in kinase inhibitor development due to its affinity for ATP-binding domains .

Halogen-Substituted Pyridine Derivatives

3-Bromo-5-Methoxypyridine
  • CAS: 50720-12-2 | Formula: C₆H₆BrNO | MW: 188.02 g/mol
  • Key Differences: A monocyclic pyridine with methoxy (electron-donating) and bromo (electron-withdrawing) groups. The absence of a fused ring reduces steric hindrance, favoring nucleophilic substitution .
  • Applications : Intermediate in agrochemicals and ligands for catalytic systems .
3-Bromo-2-chloro-5-fluoropyridine
  • CAS : 1211590-18-9 | Formula : C₅H₂BrClFN | MW : 230.34 g/mol
  • Key Differences : Trihalogenated pyridine with fluorine at C-4. The electron-withdrawing trifluoromethyl-like effect enhances electrophilicity at C-2 and C-4 positions .
  • Applications : Building block for fluorinated pharmaceuticals and herbicides .

Functional Group Variations

3-Bromo-5-chloropyridin-2-amine
  • CAS : 885952-16-9 | Formula : C₅H₃BrClN₂ | MW : 214.35 g/mol
  • Key Differences : An amine group at C-2 introduces hydrogen-bonding capability, improving solubility in polar solvents. The amine also serves as a directing group in metal-catalyzed reactions .
  • Applications : Precursor for antimalarial and antiviral agents .
5-Bromo-2-morpholinopyridin-3-amine
  • CAS : Listed in pyridine catalogs | Formula : C₉H₁₁BrN₃O | MW : 258.11 g/mol
  • Key Differences : Morpholine substituent enhances lipophilicity and bioavailability, critical for CNS-targeting drugs .
  • Applications : Intermediate in dopamine receptor modulators .

Comparative Data Table

Compound Name CAS Core Structure Molecular Formula MW (g/mol) Key Substituents Applications
This compound 220939-68-4 Furo[3,2-b]pyridine C₇H₃BrClNO 232.46 Br (C-3), Cl (C-5) Pharmaceuticals, materials science
3-Bromo-5-chlorothieno[3,2-b]pyridine 912332-40-2 Thieno[3,2-b]pyridine C₇H₃BrClNS 248.53 Br (C-3), Cl (C-5) Organic electronics
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine 1190309-71-7 Pyrrolo[2,3-b]pyridine C₇H₄BrFN₂ 227.02 Br (C-3), F (C-5) Kinase inhibitors
3-Bromo-5-Methoxypyridine 50720-12-2 Pyridine C₆H₆BrNO 188.02 Br (C-3), OCH₃ (C-5) Agrochemicals
3-Bromo-2-chloro-5-fluoropyridine 1211590-18-9 Pyridine C₅H₂BrClFN 230.34 Br (C-3), Cl (C-2), F (C-5) Fluorinated drug synthesis

Key Research Findings

  • Reactivity: The bromo and chloro groups in this compound facilitate Suzuki-Miyaura couplings, contrasting with thieno analogs, where sulfur may coordinate transition metals, altering reaction pathways .
  • Electronic Properties: Furopyridine derivatives exhibit lower electron density than thienopyridines due to oxygen’s electronegativity, impacting charge transport in polymers .
  • Biological Activity : Halogenated pyrrolopyridines (e.g., 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine) show higher potency in kinase inhibition compared to furopyridines, attributed to nitrogen’s hydrogen-bonding capacity .

Activité Biologique

3-Bromo-5-chlorofuro[3,2-b]pyridine is a heterocyclic compound that has gained attention for its potential biological activities. This article delves into the existing research surrounding its biological properties, including its anticancer, antimicrobial, and enzymatic inhibition activities.

Chemical Structure and Properties

The molecular formula for this compound is C_7H_4BrClN. Its structure features a furo[3,2-b]pyridine core with bromine and chlorine substituents at specific positions, which are critical for its biological activity.

Anticancer Activity

Research has indicated that derivatives of furo[3,2-b]pyridine exhibit promising anticancer properties. For instance, a study evaluated the cytotoxic effects of various compounds against ovarian and breast cancer cell lines. The results showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards breast cancer and non-cancerous cardiac cells. The most potent derivatives demonstrated IC50 values in the micromolar range, indicating their potential as anticancer agents .

CompoundCell LineIC50 (μM)
3-Bromo-5-chloroOvarian Cancer0.304
3-Bromo-5-chloroBreast Cancer>1.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain furo[3,2-b]pyridine derivatives possess significant activity against various strains of bacteria and fungi. The presence of halogen substituents has been linked to enhanced antimicrobial efficacy, making these compounds attractive candidates for further development .

Enzymatic Inhibition

Inhibitory effects on specific kinases have been observed with furo[3,2-b]pyridine derivatives. For example, compounds have shown strong inhibitory activity against NAMPT (Nicotinamide adenine dinucleotide biosynthesis enzyme), with some exhibiting IC50 values in the nanomolar range. This suggests that these compounds may play a role in metabolic regulation and cancer therapy through their action on key metabolic enzymes .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Cytotoxicity in Cancer Cell Lines : A study assessed the cytotoxicity of various furo[3,2-b]pyridine derivatives against different cancer cell lines. The findings indicated that modifications to the furo-pyridine structure could enhance potency while reducing toxicity to healthy cells .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial activities of these compounds against resistant bacterial strains. Results showed that certain derivatives had significant antibacterial effects, suggesting their potential use as new antibiotics .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR :
    • Aromatic protons in the furopyridine ring appear as doublets (δ 7.2–8.5 ppm, J = 5–6 Hz) .
    • Halogen substituents deshield adjacent carbons (e.g., C-3 bromine shifts C-2/C-4 carbons to δ 120–130 ppm) .
  • Mass Spectrometry (HRMS) : Expect [M+H]⁺ peaks with isotopic patterns matching Br/Cl (e.g., m/z 246.9144 for C₇H₃BrClNO⁺) .
  • X-ray Crystallography : Resolves regiochemistry; halogen bond lengths (Br–C: ~1.90 Å; Cl–C: ~1.73 Å) confirm substitution positions .

How does the electronic nature of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus
Bromine’s lower electronegativity (vs. chlorine) makes it a better leaving group in Suzuki-Miyaura couplings . For example:

  • Pd(PPh₃)₄ catalyzes coupling of this compound with aryl boronic acids (K₂CO₃, dioxane, 90°C), retaining the chlorine for further functionalization .
  • Competitive reactivity : Chlorine at C-5 may undergo SNAr displacement if electron-withdrawing groups are present, requiring protecting groups (e.g., TMS-ethynyl) during bromine-selective reactions .

What strategies mitigate contradictions in reported physical properties (e.g., melting points) across studies?

Advanced Research Focus
Discrepancies in melting points (e.g., 70–72°C vs. 78–80°C for similar 5-Bromo-2-chloropyridine derivatives ) arise from:

  • Polymorphism : Recrystallize from multiple solvents (e.g., MeOH vs. EtOAc) to isolate stable forms.
  • Purity assessment : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to quantify impurities >0.1% .
  • Thermogravimetric Analysis (TGA) : Differentiate decomposition vs. melting events (heating rate 10°C/min under N₂) .

How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

Advanced Research Focus
DFT calculations (B3LYP/6-311+G**) identify electrophilic attack sites:

  • Fukui indices (ƒ⁻) highlight C-2 and C-6 as electron-rich due to fused furan oxygen, favoring bromination at C-3 .
  • Solvent effects : PCM models show DMF stabilizes transition states by 5–8 kcal/mol vs. non-polar solvents .
  • Validation : Compare computed ¹³C NMR shifts (GIAO method) with experimental data to refine models .

What catalytic systems enable C–H functionalization of this compound for late-stage diversification?

Q. Advanced Research Focus

  • Palladium/Norbornene (Pd/NBE) cooperativity : Directs C–H arylation at C-6 (unsubstituted position) using aryl iodides (CsOPiv, DMA, 120°C) .
  • Photoredox catalysis : Visible light (450 nm) with Ir(ppy)₃ enables decarboxylative coupling at C-2, leveraging bromine as a directing group .
  • Challenges : Competing halogen exchange (e.g., Br/Cl) under harsh conditions requires ligand screening (e.g., XPhos vs. SPhos) .

How do steric and electronic effects impact the compound’s utility in medicinal chemistry scaffolds?

Q. Advanced Research Focus

  • Bioisosterism : The furopyridine core mimics indole in kinase inhibitors but with improved metabolic stability (Cl/Br reduce CYP3A4 oxidation) .
  • Fragment-based screening : Halogens enhance binding entropy (e.g., in sigma receptor ligands) via hydrophobic interactions; IC₅₀ values correlate with computed LogP (AlogPS 2.1) .
  • Toxicity : Ames test data for analogs suggest bromine increases mutagenic potential, requiring structural mitigation (e.g., methoxy substituents) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.